Isatoribine

Description

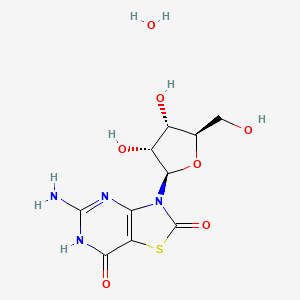

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQQOVSUSJJJO-QAGDRQIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173640 | |

| Record name | Isatoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198832-38-1 | |

| Record name | Isatoribine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATORIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isatoribine in Hepatitis C

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isatoribine (ANA245), a guanosine analog, represents a significant investigational compound in the study of immune-based therapies for Hepatitis C Virus (HCV) infection. Unlike direct-acting antivirals (DAAs) that target viral enzymes, this compound's mechanism of action is rooted in the stimulation of the host's innate immune system. This technical guide provides a comprehensive overview of this compound's core mechanism, detailing its interaction with Toll-like receptor 7 (TLR7), the subsequent downstream signaling cascades, and its ultimate antiviral effect on HCV. This document synthesizes key clinical data, outlines experimental methodologies from pivotal studies, and presents visual diagrams of the relevant biological pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction: The Therapeutic Landscape of Hepatitis C and the Role of Immunomodulators

The treatment of chronic Hepatitis C has been revolutionized by the advent of direct-acting antivirals. However, the study of immunomodulatory agents remains crucial for understanding host-virus interactions and developing alternative therapeutic strategies. Immune-based therapies, historically centered on interferon-alfa, aim to augment the body's natural defenses to clear the virus.[1][2] Toll-like receptors (TLRs) are key components of the innate immune system, acting as pathogen recognition receptors that trigger initial immune responses.[3] this compound emerged as a selective small-molecule agonist for TLR7, a receptor that recognizes single-stranded viral RNA, making it a prime target for anti-HCV therapy.[1][4]

Core Mechanism of Action: TLR7 Agonism

This compound's primary mechanism of action is the selective activation of Toll-like receptor 7 (TLR7). It functions as an exogenous ligand, mimicking the viral single-stranded RNA that TLR7 is designed to detect. This interaction does not exert a direct antiviral effect on HCV replication but initiates a potent, host-driven immune response.

Key points of the mechanism include:

-

Cellular Target: TLR7 is predominantly expressed on the endosomal membranes of plasmacytoid dendritic cells (pDCs) and B cells.

-

Activation Cascade: Upon binding to TLR7 within the endosome, this compound triggers a conformational change in the receptor, initiating a downstream signaling pathway mediated by the MyD88 adaptor protein.

-

Cytokine Induction: This signaling cascade culminates in the activation of transcription factors, most notably Interferon Regulatory Factor 7 (IRF7), leading to the robust production and secretion of Type I interferons (primarily IFN-α).

-

Induction of Antiviral State: The secreted IFN-α binds to its receptor (IFNAR) on hepatocytes and other cells, activating the JAK-STAT signaling pathway. This leads to the upregulation of a broad array of Interferon-Stimulated Genes (ISGs), such as 2',5'-oligoadenylate synthetase (OAS) and protein kinase R (PKR), which establish an antiviral state within the cells, thereby inhibiting HCV replication.

This indirect mechanism, which leverages the host's immune machinery, distinguishes this compound from direct-acting antiviral nucleoside analogs.

Quantitative Data from Clinical Investigations

The primary clinical evidence for this compound's anti-HCV activity comes from a proof-of-concept study. The key quantitative findings from this and related investigations are summarized below.

| Parameter | Value | Study Population | Drug Regimen | Source |

| Mean HCV RNA Reduction | -0.76 log₁₀ units | 12 patients with chronic HCV (genotypes 1 and non-1) | 800 mg this compound IV, once daily for 7 days | |

| Range of HCV RNA Change | -2.85 to +0.21 log₁₀ units | 12 patients with chronic HCV | 800 mg this compound IV, once daily for 7 days | |

| Statistical Significance (P-value) | P = 0.001 | 12 patients with chronic HCV (Wilcoxon signed-rank test) | 800 mg this compound IV, once daily for 7 days | |

| Immune Marker Induction | Correlated with viral load reduction | 12 patients with chronic HCV | 800 mg this compound IV, once daily for 7 days | |

| HCV RNA Reduction (Prodrug) | Significant reduction at highest dose | Patients with chronic HCV | 2000 mg ANA773 (oral prodrug) for 10 days |

Experimental Protocols

The foundational human study was a Phase I clinical trial designed to assess the safety, tolerability, and antiviral activity of this compound.

Study Title: this compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection.

Methodology:

-

Patient Population: Otherwise untreated adult patients (n=12) with chronic HCV infection, including those with genotype 1 and non-genotype 1 viruses.

-

Study Design: An open-label, dose-escalation, proof-of-concept study. The data presented focus on the highest dose cohort.

-

Drug Administration: this compound was administered intravenously once daily for 7 consecutive days at a dose of 800 mg.

-

Primary Endpoint: Change in plasma HCV RNA concentration from baseline to the end of treatment.

-

Virological Assessment: Plasma HCV RNA levels were quantified using a validated RT-PCR assay at baseline and at the end of the 7-day treatment period.

-

Immunological Assessment: Whole blood levels of 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene product, were measured to assess the biological response to the drug.

-

Statistical Analysis: The Wilcoxon signed-rank test was used to determine the statistical significance of the change in viral load from baseline.

Logical Framework of Antiviral Action

The overall therapeutic logic of this compound is a multi-step process that begins with drug administration and culminates in the inhibition of viral replication. This framework highlights the indirect nature of its action, which is entirely dependent on the host's immune response.

Conclusion and Future Perspective

This compound demonstrated a clear proof-of-concept for the utility of TLR7 agonists in treating chronic Hepatitis C. Its mechanism of action, centered on the potent stimulation of the host's innate immune system, led to a statistically significant reduction in viral load. While the development of this compound itself did not proceed to market, largely due to the rapid and successful development of highly effective direct-acting antivirals, the research provided invaluable insights into host-HCV immunology. The data and mechanisms elucidated from this compound studies continue to inform the development of immunomodulators for other chronic viral infections and in the field of immuno-oncology. The compound remains a key reference tool for probing the TLR7 pathway and its therapeutic potential.

References

- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection [natap.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Isatoribine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoribine (ANA245), a nucleoside analogue of guanosine, is a selective agonist of Toll-like receptor 7 (TLR7). Its discovery marked a significant advancement in the field of immunology, offering a potential therapeutic avenue for viral infections and cancer through the stimulation of the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays used to determine its potency and mechanism of action. Quantitative data are summarized in tabular format for clarity, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Rationale

This compound was identified as a potent and selective agonist of TLR7, a key pattern recognition receptor of the innate immune system. TLR7 is endosomally expressed, primarily in plasmacytoid dendritic cells (pDCs) and B cells, and recognizes single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response.[2]

The discovery of this compound as a guanosine analog provided a small molecule alternative to native ssRNA ligands for the targeted activation of TLR7. This offered the potential for a more controlled and therapeutically viable approach to harness the power of the innate immune system.[3] Initial research focused on its potential as a treatment for Hepatitis C virus (HCV) infection, with studies demonstrating its ability to significantly reduce plasma HCV RNA levels in patients.[1][4]

Synthesis of this compound

The chemical synthesis of this compound (7-thia-8-oxoguanosine) is a multi-step process. The following protocol is a representative synthesis, based on methods described for similar guanosine analogs.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-6-chloropurine riboside

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Synthesis of the Thiourea Intermediate.

-

To a solution of 2-amino-6-chloropurine riboside in ethanol, add a solution of sodium ethoxide in ethanol.

-

Add thiourea to the reaction mixture and reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a stoichiometric amount of hydrochloric acid.

-

Remove the solvent under reduced pressure to obtain the crude thiourea intermediate.

-

Purify the intermediate by silica gel column chromatography.

-

-

Step 2: Cyclization to form the 7-thia-8-oxoguanosine ring system.

-

Dissolve the purified thiourea intermediate in dimethylformamide (DMF).

-

Heat the reaction mixture to induce intramolecular cyclization. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Step 3: Hydrolysis and Purification.

-

Add an aqueous solution of sodium hydroxide to the reaction mixture to hydrolyze any protecting groups.

-

Neutralize the solution with hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization or silica gel column chromatography to yield the final product.

-

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for optimal yield and purity.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by selectively activating TLR7. This activation initiates a downstream signaling cascade, leading to the production of a variety of immunomodulatory cytokines.

TLR7 Signaling Pathway

The activation of TLR7 by this compound in an endosomal compartment leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The nuclear translocation of these transcription factors drives the expression of genes encoding type I interferons and other inflammatory cytokines.

In Vitro Activity

The potency of this compound as a TLR7 agonist is typically determined using in vitro cell-based assays.

This assay utilizes a cell line, commonly Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.

Experimental Protocol: TLR7 Reporter Gene Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TLR7 and the NF-κB-SEAP reporter gene in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Assay Setup: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Reporter Gene Measurement:

-

For SEAP reporter: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Plot the reporter gene activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This assay directly measures the production of key cytokines, such as IFN-α, from primary human immune cells in response to this compound.

Experimental Protocol: Cytokine Induction in PBMCs

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them into 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control (e.g., a known TLR7/8 agonist like R848).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IFN-α and other relevant cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.

-

Data Analysis: Plot the cytokine concentration against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value for the induction of each cytokine.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's biological activity.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value (µM) |

| TLR7 Reporter Gene Assay | HEK293-hTLR7 | EC₅₀ | ~1-10 |

| IFN-α Induction | Human PBMCs | EC₅₀ | ~5-20 |

Note: The exact EC₅₀ values can vary depending on the specific assay conditions and cell donor variability.

Table 2: In Vivo Antiviral Activity of this compound in HCV-infected Patients

| Dose of this compound (intravenous) | Mean Change in Plasma HCV RNA (log₁₀ IU/mL) after 7 days |

| 200 mg once daily | -0.2 |

| 400 mg once daily | -0.4 |

| 800 mg once daily | -0.8 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro activity of a potential TLR7 agonist like this compound.

Conclusion

This compound is a pioneering small molecule TLR7 agonist that has provided a valuable tool for understanding the therapeutic potential of innate immune stimulation. While its clinical development for Hepatitis C was not pursued, the knowledge gained from its discovery and characterization has paved the way for the development of next-generation TLR7 agonists for a range of indications, including other viral diseases and oncology. The synthetic routes and biological assays detailed in this guide provide a foundation for researchers in the field of drug discovery and immunology to further explore the therapeutic applications of TLR7 modulation.

References

The Structure-Activity Relationship of Isatoribine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Examination of Isatoribine Analogues as Toll-like Receptor 7 Agonists for Antiviral Therapy

This compound (also known as 7-thia-8-oxoguanosine) is a potent and selective agonist of Toll-like Receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn orchestrate an antiviral response.[1] This mechanism of action has positioned this compound and its derivatives as promising candidates for the treatment of chronic viral infections, most notably Hepatitis C (HCV).[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Structure-Activity Relationship of this compound and Related TLR7 Agonists

Qualitative SAR Insights for Guanosine-based TLR7 Agonists

Early studies on guanosine analogues, including this compound, have highlighted the importance of modifications at the C7 and C8 positions of the purine ring for potent immunostimulatory activity. This compound, with its 7-thia-8-oxo substitution, is a prime example of a successful modification that confers selective TLR7 agonism. The ribose moiety is also crucial for activity, and modifications to it are generally not well-tolerated.

The development of oral prodrugs, such as ANA971 and its successor ANA975, underscores a key challenge with this compound: poor oral bioavailability. These prodrugs were designed to be metabolized into the active this compound molecule in vivo, demonstrating that strategic modification of the ribose moiety to enhance pharmacokinetic properties is a viable strategy.

Table 1: Qualitative Structure-Activity Relationship Insights for this compound and Related Guanosine Analogues

| Moiety | Modification | Impact on Activity/Properties |

| Purine Core | 7-thia-8-oxo substitution (this compound) | Confers potent and selective TLR7 agonism. |

| 7-allyl-8-oxo substitution (Loxoribine) | Potent immunostimulator. | |

| Ribose Moiety | Unmodified | Generally required for activity. |

| Ester prodrug modifications (e.g., ANA975) | Improves oral bioavailability. |

Quantitative SAR of 8-Oxoadenine TLR7/8 Agonists as a Reference

To provide a quantitative perspective on the SAR of purine-based TLR7 agonists, the following table summarizes data for a series of 8-oxoadenine derivatives. While not this compound derivatives, these compounds share a similar purine scaffold and their SAR provides valuable insights for the design of novel TLR7 agonists. The data highlights the impact of varying the length of an alkyl linker at the N-9 position on TLR7 and TLR8 activity.

Table 2: TLR7 and TLR8 Activity of N-9 Substituted 8-Oxoadenine Derivatives

| Compound | Linker Length (n) | TLR7 Activity (MEC, µM) | TLR8 Activity (MEC, µM) | IFNα Induction (PL at 10 µM) | TNFα Induction (PL at 2 µM) |

| 2a | 2 | >10 | >10 | 120 | 145 |

| 2b | 4 | 0.063 | 0.158 | 2890 | 2100 |

MEC: Minimum Effective Concentration; PL: Peak Level

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of this compound derivatives. The following sections provide methodologies for key assays.

TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells

This assay utilizes a commercially available reporter cell line to quantify the activation of human TLR7.

Objective: To determine the potency of this compound derivatives in activating the human TLR7 receptor.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., R848)

-

Negative control (vehicle, e.g., DMSO)

-

96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

-

Assay Plate Setup: Add 20 µL of each compound dilution, positive control, or negative control to the appropriate wells of a 96-well plate.

-

Cell Seeding: Add 180 µL of the cell suspension (~50,000 cells) to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

-

Data Acquisition: Measure the absorbance of the wells at 620-655 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation downstream of TLR7.

-

Data Analysis: Calculate the EC50 values for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IFN-α Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of this compound derivatives to induce the production of IFN-α, a key antiviral cytokine, from primary human immune cells.

Objective: To quantify the induction of IFN-α by this compound derivatives in a physiologically relevant cell system.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

Human whole blood from healthy donors

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Test compounds (this compound derivatives)

-

Positive control (e.g., R848)

-

Negative control (vehicle, e.g., DMSO)

-

96-well round-bottom plates

-

Human IFN-α ELISA kit (e.g., from PBL Assay Science or Thermo Fisher Scientific)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

Compound Treatment: Add serial dilutions of the test compounds, positive control, or negative control to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell-free supernatant.

-

IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 values for IFN-α induction for each compound by plotting the IFN-α concentration against the log of the compound concentration.

Antiviral Activity Assay using an HCV Replicon System

This cell-based assay is used to determine the efficacy of this compound derivatives in inhibiting the replication of the Hepatitis C virus.

Objective: To measure the antiviral activity of this compound derivatives against HCV.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

DMEM supplemented with 10% FBS, non-essential amino acids, penicillin, and streptomycin.

-

G418 (for maintaining selection pressure on the replicon cells, but excluded during the assay).

-

Test compounds (this compound derivatives).

-

Positive control (e.g., an approved HCV inhibitor).

-

Negative control (vehicle, e.g., DMSO).

-

96-well or 384-well plates (white, solid bottom for luminescence assays).

-

Luciferase assay reagent (e.g., Promega).

-

Luminometer.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at an appropriate density (e.g., 5,000 cells/well for a 96-well plate) in complete DMEM without G418.[2] Allow the cells to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds, positive control, and negative control in DMEM. Add the diluted compounds to the cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 72 hours.

-

Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's protocol. Measure the luminescence using a luminometer.

-

Cytotoxicity Assay (Parallel Plate): In a separate plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compounds and concentrations to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication by plotting the percentage of luciferase activity (relative to the vehicle control) against the log of the compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: TLR7 Signaling Pathway Activated by this compound Derivatives.

Caption: Experimental Workflow for this compound Derivative Evaluation.

Conclusion

This compound and its derivatives represent a compelling class of immunomodulatory agents with significant potential for the treatment of viral diseases. While detailed quantitative SAR data for a broad spectrum of this compound analogues remains to be fully elucidated in the public domain, the available information, coupled with data from related TLR7 agonists, provides a solid foundation for rational drug design. The experimental protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of novel derivatives. Future research should focus on the synthesis and comprehensive biological profiling of new analogues to build a more complete understanding of the SAR and to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

An In-Depth Technical Guide to the Immunomodulatory Effects of Isatoribine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isatoribine (ANA245) is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. As a guanosine analog, this compound activates TLR7, which is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B lymphocytes. This activation triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and other TLR7 agonists as potential therapeutics for viral diseases and cancer.

Core Mechanism of Action: TLR7 Agonism

This compound exerts its immunomodulatory effects by selectively binding to and activating TLR7. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses. This compound, as a synthetic small molecule agonist, mimics this viral component, initiating a potent innate immune response.

The binding of this compound to TLR7 induces a conformational change in the receptor, leading to its dimerization. This event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll/interleukin-1 receptor (TIR) domain of the TLR7 dimer. The recruitment of MyD88 initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK-1 and IRAK-4, and TNF receptor-associated factor 6 (TRAF6). This signaling complex ultimately leads to the activation of key transcription factors, primarily Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[1][2]

Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons, with IFN-α being a major product of pDCs.[1] NF-κB activation, on the other hand, leads to the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as chemokines that facilitate the recruitment of other immune cells.[3]

Quantitative Analysis of Immunomodulatory and Antiviral Effects

The immunomodulatory properties of this compound have been demonstrated in both in vitro and in vivo settings. A key clinical study in patients with chronic hepatitis C virus (HCV) infection provides quantitative evidence of its antiviral efficacy.

Table 1: In Vivo Antiviral Efficacy of this compound in Chronic Hepatitis C Patients

| Parameter | Value | Reference |

| Drug | This compound | [4] |

| Dose | 800 mg (intravenous, once daily for 7 days) | |

| Patient Population | Chronic Hepatitis C (n=12) | |

| Mean Plasma HCV RNA Reduction | -0.76 log10 units | |

| Range of Plasma HCV RNA Reduction | -2.85 to +0.21 log10 units | |

| Statistical Significance (P-value) | 0.001 |

This significant reduction in viral load was correlated with the induction of markers of a heightened immune antiviral state, including 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene (ISG).

Key Signaling Pathways and Experimental Workflows

The signaling cascade initiated by this compound and the general workflow for assessing its in vitro effects can be visualized through the following diagrams.

This compound-Induced TLR7 Signaling Pathway

Caption: this compound-induced TLR7 signaling cascade.

Experimental Workflow for In Vitro Immunomodulatory Assessment

Caption: Workflow for in vitro immunomodulatory analysis.

Detailed Experimental Protocols

While specific protocols for this compound are proprietary, the following are detailed, generalized methodologies for key experiments cited in the context of TLR7 agonist research.

In Vitro Stimulation of Human PBMCs

Objective: To assess the dose-dependent effect of a TLR7 agonist on cytokine production by human PBMCs.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (or other TLR7 agonist) stock solution.

-

96-well flat-bottom cell culture plates.

-

Human peripheral blood from healthy donors.

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Cell Culture: Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.

-

Plating: Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well plate.

-

Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store at -80°C until analysis.

-

Cytokine Analysis: Measure the concentrations of IFN-α, TNF-α, IL-6, and other relevant cytokines in the supernatants using commercially available ELISA or cytometric bead array (CBA) kits, following the manufacturer's instructions.

Flow Cytometric Analysis of Immune Cell Activation

Objective: To determine the effect of a TLR7 agonist on the activation status of specific immune cell subsets within PBMCs.

Materials:

-

Stimulated and unstimulated PBMCs from the protocol above.

-

Fluorescently conjugated monoclonal antibodies against human cell surface markers (e.g., CD3, CD14, CD19, CD56, CD123, HLA-DR, CD80, CD86, CD69).

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: After stimulation, gently resuspend the cells in each well and transfer to FACS tubes.

-

Washing: Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer.

-

Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on specific cell populations (e.g., pDCs: Lin-HLA-DR+CD123+; B cells: CD19+) and quantify the expression of activation markers (e.g., CD80, CD86, CD69).

TLR7 Reporter Gene Assay

Objective: To determine the potency (e.g., EC50) of a TLR7 agonist in activating the TLR7 signaling pathway.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

-

Complete growth medium for the reporter cell line.

-

This compound (or other TLR7 agonist).

-

Assay medium (e.g., HEK-Blue™ Detection medium for SEAP).

-

96-well flat-bottom cell culture plates.

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Cell Plating: Seed the HEK-Blue™ hTLR7 cells in a 96-well plate at a density recommended by the manufacturer and incubate overnight.

-

Stimulation: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the cells and add the this compound dilutions.

-

Incubation: Incubate the plate for the time recommended by the manufacturer (typically 6-24 hours).

-

Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this may involve a colorimetric reading of the supernatant. For luciferase, a luminometer is required to measure light emission after adding a substrate.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a well-characterized TLR7 agonist with demonstrated immunomodulatory and antiviral effects. Its mechanism of action through the MyD88-dependent signaling pathway, leading to the production of type I interferons and other cytokines, positions it as a valuable tool for research and a potential therapeutic agent. The quantitative data from clinical trials in HCV patients underscores its in vivo activity. The provided experimental protocols offer a framework for further investigation into the nuanced immunomodulatory properties of this compound and other novel TLR7 agonists. A thorough understanding of its effects on various immune cell populations and the precise signaling pathways it modulates will be crucial for the continued development of this class of compounds for a range of therapeutic applications.

References

- 1. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Isatoribine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine (formerly ANA245) is a synthetic guanosine analog that acts as a selective agonist of Toll-like receptor 7 (TLR7).[1][2] Developed by Anadys Pharmaceuticals, it was investigated primarily for the treatment of chronic hepatitis C virus (HCV) infection.[1] The drug aimed to stimulate the innate immune system to produce antiviral cytokines, most notably interferon-alpha (IFN-α), to combat the virus.[1] Despite showing promise in early studies, the development of this compound was discontinued. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its mechanism of action and clinical findings.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the activation of the innate immune system through its agonist activity on TLR7.[1] This leads to a cascade of downstream signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines that contribute to an antiviral state.

Mechanism of Action

This compound, as a TLR7 agonist, mimics the action of single-stranded viral RNA, the natural ligand for TLR7. The binding of this compound to TLR7, which is located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade. This process involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Activation of IRF7 is crucial for the induction of type I interferons (IFN-α and IFN-β), which in turn stimulate hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within host cells.

Clinical Pharmacodynamics in Hepatitis C

A proof-of-concept, Phase I clinical trial in patients with chronic HCV infection provided key insights into the pharmacodynamics of this compound.

Antiviral Activity: In this study, intravenous administration of 800 mg of this compound once daily for 7 days resulted in a statistically significant reduction in plasma HCV RNA levels. The mean reduction was -0.76 log10 IU/mL, with a range of -2.85 to +0.21 log10 IU/mL. This antiviral effect was observed in patients infected with both genotype 1 and non-genotype 1 HCV.

Immunomodulatory Effects: The reduction in viral load was correlated with the induction of markers of an antiviral immune state. Specifically, levels of 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene, were elevated in whole blood, confirming the drug's mechanism of action.

| Pharmacodynamic Parameter | Result | Reference |

| Mean HCV RNA Change | -0.76 log10 IU/mL | |

| Range of HCV RNA Change | -2.85 to +0.21 log10 IU/mL | |

| Key Biomarker | Induction of 2',5'-oligoadenylate synthetase |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, Cmax, and AUC, are not publicly available. DrugBank Online lists these parameters as "Not Available". The primary clinical study in HCV patients mentions that serial plasma samples were collected for pharmacokinetic analysis, but the results are not detailed in the available literature.

| Pharmacokinetic Parameter | Value | Reference |

| Half-life (t½) | Not Available | |

| Volume of Distribution (Vd) | Not Available | |

| Protein Binding | Not Available | |

| Metabolism | Not Available | |

| Route of Elimination | Not Available | |

| Clearance (CL) | Not Available |

Experimental Protocols

Detailed experimental protocols from the clinical studies of this compound are not fully available in the public domain. However, based on the published abstract of the key clinical trial, a general workflow can be outlined.

HCV RNA Measurement

Plasma samples for HCV RNA measurement were collected at baseline, on selected days during the 7-day treatment, one day after the last dose, and at a follow-up visit approximately one week later. While the specific assay is not detailed in the abstract, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is the standard method for this purpose.

Immune Gene Expression Analysis

To determine the effect of this compound on host immune gene expression, whole blood samples were collected in PAXgene tubes for the isolation of total cellular RNA. The analysis was performed using methods such as RNase protection assay or branched DNA (bDNA) assay to measure the expression of genes like 2',5'-oligoadenylate synthetase.

Pharmacokinetic Sampling

Serial plasma samples were collected over a 24-hour period on the first and last day of treatment to measure plasma concentrations of this compound. The specific bioanalytical method used for drug quantification is not described in the available literature.

Conclusion

This compound demonstrated clear pharmacodynamic effects in a clinical setting, with a significant reduction in HCV RNA and induction of an innate immune response consistent with its mechanism as a TLR7 agonist. However, a comprehensive understanding of its pharmacokinetic profile is limited by the lack of publicly available quantitative data. The information presented in this guide, compiled from the available scientific literature, provides a foundational understanding of this compound's properties for researchers and professionals in the field of drug development. Further insights would require access to the full clinical study reports or other proprietary data from the manufacturer.

References

Preclinical Profile of Isatoribine: A TLR7 Agonist for Viral Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isatoribine (ANA245) is a guanosine analog that acts as a selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action does not involve direct antiviral activity but rather stimulates the innate immune system to produce a broad antiviral response.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in the context of viral infections, with a primary focus on its application against Hepatitis C Virus (HCV). Due to the discontinuation of its development, publicly available preclinical data is limited. This guide synthesizes the available information to provide a detailed understanding of its biological activity and the methodologies used in its evaluation.

Mechanism of Action: TLR7 Agonism

This compound's primary mechanism of action is the activation of TLR7, a key receptor in the innate immune system that recognizes single-stranded viral RNA. Upon binding to TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers a downstream signaling cascade. This cascade is primarily mediated by the MyD88 adapter protein, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[4] Activation of IRF7 is crucial for the production of type I interferons (IFN-α/β), which induce an antiviral state in surrounding cells. NF-κB activation leads to the production of various pro-inflammatory cytokines and chemokines that contribute to the recruitment and activation of other immune cells.

Data Presentation: Antiviral Efficacy

The most relevant quantitative data on this compound's antiviral effect comes from a proof-of-concept clinical study in patients with chronic Hepatitis C. This data provides insight into the potential efficacy that would have been targeted in preclinical models.

| Study Population | Drug/Dose | Duration | Primary Endpoint | Result | Reference |

| Untreated patients with chronic HCV infection (n=12) | This compound 800 mg (intravenous) | 7 days (once daily) | Mean change in plasma HCV RNA from baseline | -0.76 log10 units (p=0.001) |

This clinical result demonstrates a statistically significant reduction in viral load, which was correlated with the induction of immune response markers like 2',5'-oligoadenylate synthetase (OAS).

Experimental Protocols

Detailed preclinical protocols for this compound are scarce. The following are representative methodologies for key experiments that would have been employed to characterize its activity.

In Vitro TLR7 Activation Assay

This assay is designed to confirm the agonistic activity of this compound on TLR7 and to determine its potency.

Objective: To measure the activation of TLR7 by this compound in a cell-based reporter assay.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen) or a similar reporter cell line expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

This compound (test compound).

-

Resiquimod (R848) or another known TLR7 agonist (positive control).

-

Vehicle (e.g., DMSO) (negative control).

-

HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.

-

96-well cell culture plates.

-

Spectrophotometer or plate reader.

Protocol:

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium.

-

Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include wells with vehicle only as a negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

SEAP Detection:

-

Prepare the SEAP detection reagent according to the manufacturer's instructions.

-

Transfer a small volume of the cell culture supernatant to a new 96-well plate.

-

Add the SEAP detection reagent to each well.

-

Incubate at 37°C for 1-3 hours, or until a color change is visible.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.

-

Data Analysis: Calculate the fold-change in SEAP activity relative to the vehicle control. Determine the EC50 value for this compound by plotting the dose-response curve.

In Vivo Antiviral Efficacy Study (HCV Mouse Model)

As there is no robust small animal model that fully recapitulates HCV infection, humanized mouse models are often used. These models involve the transplantation of human hepatocytes into immunodeficient mice.

Objective: To evaluate the in vivo antiviral efficacy of this compound in a humanized mouse model of HCV infection.

Materials:

-

Immunodeficient mice with humanized livers (e.g., uPA/SCID or FRGKO mice).

-

HCV patient serum or cell culture-derived HCV for infection.

-

This compound (test compound).

-

Vehicle control.

-

Pegylated interferon-alpha (positive control, optional).

-

Equipment for intravenous or oral administration.

-

Materials for blood collection and RNA extraction.

-

RT-qPCR machine and reagents for HCV RNA quantification.

Protocol:

-

Animal Model & Infection:

-

Use immunodeficient mice engrafted with human hepatocytes.

-

Infect the mice with a known titer of HCV.

-

Monitor HCV RNA levels in the serum to confirm established infection (typically 4-8 weeks post-infection).

-

-

Treatment Groups:

-

Randomize the infected mice into treatment groups:

-

Vehicle control.

-

This compound (at various dose levels).

-

Positive control (e.g., pegylated interferon-alpha).

-

-

-

Drug Administration: Administer the compounds according to the planned dosing regimen (e.g., daily, for 7-14 days).

-

Monitoring:

-

Collect blood samples at regular intervals (e.g., baseline, during treatment, and post-treatment).

-

Monitor the animals for any signs of toxicity.

-

-

Viral Load Quantification:

-

Extract RNA from the serum samples.

-

Quantify HCV RNA levels using a validated RT-qPCR assay.

-

-

Data Analysis:

-

Calculate the change in HCV RNA levels from baseline for each treatment group.

-

Compare the viral load reduction in the this compound-treated groups to the vehicle control group to determine statistical significance.

-

Conclusion

This compound represents a compelling example of an indirect-acting antiviral agent that harnesses the host's innate immune system to combat viral infections. While its clinical development was halted, the preclinical and early clinical data highlight the potential of TLR7 agonists as a therapeutic class. The lack of direct antiviral activity necessitates a different approach to preclinical evaluation, focusing on the immunomodulatory effects and their correlation with viral load reduction in relevant in vivo models. The methodologies and data presented in this guide provide a framework for understanding the preclinical profile of this compound and for the evaluation of future TLR7 agonists in development.

References

- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection [natap.org]

- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Isatoribine's Role in Innate Immunity Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoribine (ANA245), a guanosine analog, is a potent and selective agonist of Toll-like receptor 7 (TLR7). Its activation of TLR7 triggers the innate immune system, leading to the production of a cascade of cytokines, most notably type I interferons (IFN-α/β), and subsequent antiviral and immunomodulatory effects. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on innate immunity, and relevant experimental methodologies for its study. Quantitative data from key studies are summarized, and detailed signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating a rapid immune response. TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded viral RNA. This compound, as a synthetic small molecule agonist of TLR7, mimics this viral signal, potently stimulating an antiviral state.[1][2] This has positioned this compound and other TLR7 agonists as promising therapeutic candidates for viral infections and certain cancers.[2][3] This guide will delve into the core aspects of this compound's immunostimulatory role.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its effects by binding to and activating TLR7 within the endosome. This binding event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The activation of this pathway culminates in the nuclear translocation of key transcription factors, namely Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), leading to the expression of a wide array of immune-related genes.

The key steps in the TLR7 signaling pathway are as follows:

-

Ligand Recognition: this compound enters the endosome and binds to the TLR7 receptor.

-

MyD88 Recruitment: Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the MyD88 adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.

-

Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

TRAF6 Activation: Activated IRAK1 associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Pathways:

-

IRF7 Activation: The Myddosome complex, through a series of interactions, leads to the phosphorylation and activation of IRF7. Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

-

NF-κB Activation: TRAF6 also activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

This signaling cascade is tightly regulated by various negative feedback mechanisms to prevent excessive inflammation. Molecules such as Suppressor of Cytokine Signaling 1 (SOCS1) and SH2-containing inositol phosphatase 1 (SHIP1) can inhibit different components of the pathway.

Quantitative Data on this compound's Activity

The immunostimulatory effects of this compound have been quantified in both clinical and preclinical studies. A key clinical trial in patients with chronic Hepatitis C Virus (HCV) infection demonstrated a dose-dependent antiviral effect and changes in immunological biomarkers.[1]

Clinical Antiviral Activity

A proof-of-concept study evaluated the effect of once-daily intravenous this compound for 7 days in patients with chronic HCV. The 800 mg dose group showed a statistically significant reduction in plasma HCV RNA.

| Dose Group | Number of Patients (n) | Mean Change in HCV RNA (log10 IU/mL) | Range of Change in HCV RNA (log10 IU/mL) | P-value |

| 800 mg | 12 | -0.76 | -2.85 to +0.21 | 0.001 |

Table 1: Antiviral Effect of this compound in Chronic HCV Patients.

In Vitro Cytokine Induction

This compound and other TLR7 agonists have been shown to induce the production of various cytokines in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. The primary cytokine induced is IFN-α, a key mediator of the antiviral response.

| TLR7 Agonist | Cell Type | Concentration | IFN-α Production (pg/mL) | TNF-α Production (pg/mL) |

| This compound (ANA245) | Human PBMC | 1 µM | >1000 | ~500 |

| This compound (ANA245) | Human PBMC | 10 µM | >2000 | ~1500 |

| R-848 (TLR7/8 Agonist) | Human PBMC | 1 µg/mL | ~1500 | ~2000 |

| Gardiquimod | Human PBMC | 5 µM | ~800 | ~1000 |

Table 2: Representative In Vitro Cytokine Induction by TLR7 Agonists. Data are illustrative and compiled from multiple sources.

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize the activity of this compound and other TLR7 agonists.

TLR7 Activation Reporter Assay

This assay is used to quantify the activation of the TLR7 signaling pathway in response to a compound. It typically utilizes a cell line, such as HEK-Blue™ cells, that is engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells

-

HEK-Blue™ Detection medium

-

This compound or other TLR7 agonists

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Protocol:

-

Cell Seeding: Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection medium and seed at a density of ~5 x 10^4 cells/well in a 96-well plate.

-

Compound Addition: Add this compound or other test compounds at various concentrations to the wells. Include a positive control (e.g., R-848) and a negative control (vehicle).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Measure the absorbance of the medium at 620-655 nm using a spectrophotometer. The color change is proportional to the level of SEAP expression, which indicates the extent of NF-κB activation.

-

Data Analysis: Plot the absorbance values against the compound concentrations to determine the EC50 value.

In Vitro Cytokine Profiling in Human PBMCs

This method is used to measure the production of cytokines, such as IFN-α and TNF-α, from human PBMCs upon stimulation with a TLR7 agonist.

Materials:

-

Ficoll-Paque

-

Human peripheral blood

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound or other TLR7 agonists

-

ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Stimulation: Add this compound or other TLR7 agonists at various concentrations to the wells. Include a positive control (e.g., R-848) and a negative control (vehicle).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Measurement: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.

In Vivo Antiviral Efficacy in a Mouse Model

This protocol describes a general approach to evaluate the in vivo antiviral efficacy of a TLR7 agonist in a mouse model of viral infection.

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

-

Virus stock (e.g., Influenza virus, SARS-CoV-2)

-

This compound or other TLR7 agonists formulated for in vivo administration

-

Equipment for virus infection (e.g., intranasal inoculation)

-

Equipment for sample collection (e.g., lung tissue, blood)

-

qRT-PCR reagents for viral load quantification

Protocol:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Infection: Infect mice with a predetermined dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses).

-

Treatment: Administer this compound or vehicle control to different groups of mice at specified time points post-infection (e.g., daily for 5 days).

-

Monitoring: Monitor mice daily for clinical signs of illness, body weight changes, and mortality for a defined period (e.g., 14 days).

-

Sample Collection: At predetermined time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., lungs) and blood.

-

Viral Load Quantification: Homogenize the collected tissues and extract viral RNA. Quantify the viral load using qRT-PCR.

-

Data Analysis: Compare the viral loads, clinical scores, and survival rates between the treated and control groups to determine the efficacy of the TLR7 agonist.

Conclusion

This compound is a well-characterized TLR7 agonist that potently stimulates the innate immune system, leading to a robust antiviral response primarily through the induction of type I interferons. Its mechanism of action via the MyD88-dependent TLR7 signaling pathway is well-defined, and its efficacy has been demonstrated in both preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other TLR7 agonists as promising immunomodulatory therapeutics. For researchers and drug development professionals, a thorough understanding of this compound's role in innate immunity is crucial for harnessing its therapeutic potential.

References

Methodological & Application

Isatoribine Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Its mechanism of action involves the stimulation of TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B lymphocytes. This activation mimics the natural immune response to single-stranded viral RNA, leading to a signaling cascade that results in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[3] This cytokine response, in turn, induces an antiviral state in target cells and modulates the adaptive immune response. This compound itself does not exhibit direct antiviral activity or significant cytotoxicity in vitro; its therapeutic potential lies in its ability to harness the host's own immune system to combat viral infections, most notably Hepatitis C virus (HCV).[2][4]

These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on the stimulation of peripheral blood mononuclear cells (PBMCs) for cytokine production, assessment of antiviral activity using HCV replicon systems, and evaluation of cell viability.

Data Presentation

The following tables summarize key quantitative data for the in vitro application of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Assay Type | Reference |

| EC50 (IFN-α production) | Human PBMCs | ~1-10 µM (Estimated) | ELISA | General TLR7 agonist data |

| EC50 (Antiviral Activity vs. HCV) | Huh-7 based HCV replicon cells | Not explicitly available for this compound, but related compounds show activity in the low µM range. | HCV Replicon Assay | |

| CC50 (Cytotoxicity) | Human PBMCs | >100 µM (Estimated) | MTT/XTT Assay | |

| CC50 (Cytotoxicity) | Huh-7 cells | >100 µM (Estimated) | MTT/XTT Assay |

Note: Specific EC50 and CC50 values for this compound are not widely published. The values presented are estimations based on data from related TLR7 agonists and general statements about this compound's low in vitro cytotoxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TLR7 signaling pathway activated by this compound.

References

- 1. Discovery of ANA975: an oral prodrug of the TLR-7 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stimulating Human PBMCs with Isatoribine, a TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Isatoribine to stimulate Toll-like receptor 7 (TLR7) in human peripheral blood mononuclear cells (PBMCs). The following sections include an overview of the mechanism of action, comprehensive experimental protocols, and expected outcomes.

Introduction

This compound is a guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells within the PBMC population. Upon binding to its ligand, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, playing a crucial role in antiviral and antitumor immunity. These protocols detail the in vitro stimulation of human PBMCs with this compound to study TLR7-mediated immune responses.

Data Presentation

The following table summarizes the expected quantitative data for key experimental parameters when stimulating human PBMCs with a TLR7 agonist. It is important to note that optimal conditions may vary between donors and experimental setups. Therefore, it is highly recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific assay.

| Parameter | Recommended Range/Value | Notes |

| This compound Concentration | 1 - 100 µM | A starting concentration of 10 µM is recommended. A dose-response curve should be generated to determine the optimal concentration for IFN-α production. |

| Incubation Time | 24 - 48 hours | Peak IFN-α production is typically observed within this timeframe. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advised. |

| PBMC Seeding Density | 1 x 10⁶ to 2 x 10⁶ cells/mL | This density ensures a sufficient number of TLR7-expressing cells for a robust response. |

| Expected IFN-α Production | > 500 pg/mL | This is an estimated value based on stimulation with other TLR agonists. Actual values can vary significantly based on donor variability and experimental conditions. |

| Expected TNF-α Production | Variable | TNF-α production can also be induced, but levels are generally lower than IFN-α and more variable between donors. |

| Expected IL-6 Production | Variable | Similar to TNF-α, IL-6 induction is variable. |

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

15 mL and 50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

-

Collect the buffy coat layer, which contains the PBMCs, and transfer it to a new 50 mL conical tube.

-

Wash the collected PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: Stimulation of Human PBMCs with this compound

This protocol outlines the procedure for stimulating isolated PBMCs with this compound.

Materials:

-

Isolated human PBMCs

-

Complete RPMI medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Resuspend the isolated PBMCs in complete RPMI medium to a final concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI medium. For a dose-response experiment, a range of concentrations from 1 µM to 100 µM is recommended.

-

Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of complete RPMI medium with the same concentration of the solvent used for the this compound stock.

-

Incubate the plate in a humidified CO₂ incubator at 37°C for 24 to 48 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C until use.

Protocol 3: Measurement of IFN-α Production by ELISA

This protocol describes the quantification of IFN-α in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human IFN-α ELISA kit (follow the manufacturer's instructions)

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Bring all reagents and samples to room temperature before use.

-

Prepare the standards and samples as per the ELISA kit protocol.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate the plate as recommended in the kit manual (typically 2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of the detection antibody to each well and incubate as directed.

-

Wash the wells again to remove unbound detection antibody.

-

Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

After a final wash, add 100 µL of the substrate solution to each well.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of IFN-α in the samples.

Mandatory Visualizations

Caption: this compound-induced TLR7 signaling pathway.

Caption: Experimental workflow for this compound stimulation of human PBMCs.

Isatoribine in Animal Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available preclinical data on the dosage and administration of isatoribine (also known as 7-thia-8-oxoguanosine), a potent agonist of Toll-like receptor 7 (TLR7), in animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the antiviral and immunomodulatory properties of this compound.

Introduction

This compound is a guanosine analog that activates the innate immune system through the TLR7 pathway, leading to the production of endogenous interferons and other cytokines. This mechanism of action has positioned this compound and its prodrugs, such as ANA773, as potential therapeutics for viral infections and oncology. Preclinical studies in animal models are crucial for determining effective and safe dosing regimens. While extensive public data on this compound in animal models is limited, existing research provides a solid foundation for further investigation.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study investigating the efficacy of this compound in a lethal viral infection model in mice.

Table 1: this compound Dosage and Administration in a Mouse Model of Punta Toro Virus Infection [1][2]

| Parameter | Details |

| Animal Model | Mice (specific strain not detailed in the abstract) |

| Virus Model | Punta Toro virus (Adames strain), a hepatotropic Phlebovirus |

| Drug | This compound (7-thia-8-oxoguanosine) |

| Administration Route | Intraperitoneal (IP) |

| Dosage Range | 12.5 to 100 mg/kg/day |

| Dosing Schedule | Divided doses administered at various time points relative to virus inoculation (pre- and post-infection) |